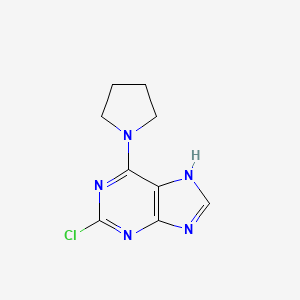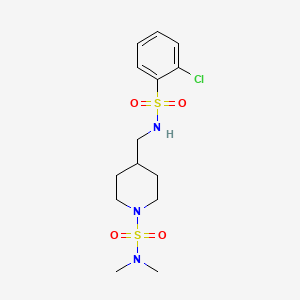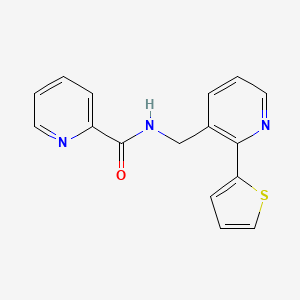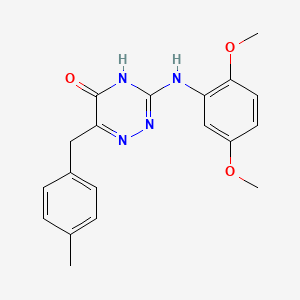
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound. Its structure is notable for containing tetrazole, phenyl, thiophen, pyridazin, and piperazine groups, indicating potential versatility in chemical reactions and applications. This compound's multifaceted structure makes it intriguing for researchers across various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, each carefully controlled to ensure the correct formation of bonds and functional groups. Starting materials usually include substituted benzenes and various cyclic compounds.
Industrial Production Methods: Industrial synthesis of this compound involves scaling up laboratory methods, often utilizing continuous flow reactors to manage the multistep reactions more efficiently. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve agents like sodium borohydride or lithium aluminium hydride, targeting specific functional groups within the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, influenced by the electronic structure of the phenyl and pyridazin rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminium hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of the phenyl or thiophen rings, while reduction may target ketone groups, converting them to alcohols.
科学研究应用
Chemistry: In synthetic chemistry, (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone serves as an intermediate for creating more complex molecules, contributing to the development of novel materials with unique properties.
Biology: Biologically, this compound may interact with various biological pathways due to its structural diversity, offering insights into its potential as a biochemical tool or a therapeutic candidate.
Industry: In industrial applications, it may be used in the production of advanced polymers or as a component in specialized coatings or adhesives, leveraging its unique chemical properties.
作用机制
The mechanism of action for (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may function as an enzyme inhibitor, binding to active sites and disrupting normal enzymatic activity. Its multiple aromatic rings and heteroatoms could facilitate interactions with DNA or proteins, altering cellular pathways.
相似化合物的比较
Compared to similar compounds, such as (3-(1H-tetrazol-1-yl)phenyl)(4-(3-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone, this compound exhibits unique properties due to the presence of the thiophen ring, which may enhance its electronic and steric interactions. Similar compounds include:
(3-(1H-tetrazol-1-yl)phenyl)(4-(3-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone
(3-(1H-tetrazol-1-yl)phenyl)(4-(4-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
These compounds share structural similarities but differ in specific substituents, affecting their reactivity and application potential.
There you have it! This should give you a comprehensive understanding of the compound
属性
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8OS/c29-20(15-3-1-4-16(13-15)28-14-21-24-25-28)27-10-8-26(9-11-27)19-7-6-17(22-23-19)18-5-2-12-30-18/h1-7,12-14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSBANUCODKCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2872821.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2872823.png)




![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2872829.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2872831.png)
![N-{5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}but-2-ynamide](/img/structure/B2872835.png)
![4-methyl-N-[5-methyl-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide](/img/structure/B2872838.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2872839.png)
![{1-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol](/img/structure/B2872842.png)
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2872843.png)

